2-Hydroxyethyl benzenesulfonate

Description

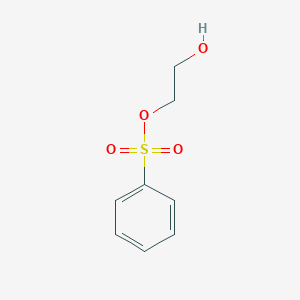

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyethyl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4S/c9-6-7-12-13(10,11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFRCYIYQLHUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Optimization for 2 Hydroxyethyl Benzenesulfonate

Esterification Pathways of Benzenesulfonic Acid with Ethylene (B1197577) Glycol.benchchem.com

The synthesis of 2-Hydroxyethyl benzenesulfonate (B1194179) can be achieved through the direct esterification of benzenesulfonic acid with ethylene glycol. This reaction involves the formation of an ester bond between the sulfonic acid group and one of the hydroxyl groups of ethylene glycol. The process is typically conducted under reflux conditions to facilitate the removal of water, which is a byproduct of the reaction, thereby driving the equilibrium towards the formation of the desired ester.

Catalyst Systems and Reaction Kinetics in Esterification.benchchem.com

The esterification of benzenesulfonic acid with ethylene glycol is an acid-catalyzed reaction. While benzenesulfonic acid itself is a strong acid, external catalysts are often employed to enhance the reaction rate. Common catalysts include sulfuric acid, p-toluenesulfonic acid, and other strong acids. revistadechimie.roresearchgate.net These catalysts function by protonating the carbonyl oxygen of the sulfonic acid, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of ethylene glycol.

The kinetics of similar esterification reactions, such as the esterification of benzoic acid with diethylene glycol, have been studied. researchgate.net These studies indicate that the reaction rate is influenced by the type and concentration of the catalyst, the reaction temperature, and the molar ratio of the reactants. researchgate.netresearchgate.netdnu.dp.ua For instance, in the esterification of benzoic acid, sulfuric acid was found to be a more active catalyst compared to phosphoric acid, butyl titanate, or p-toluenesulfonic acid. researchgate.net The reaction kinetics often follow a second-order model, and the activation energy for the esterification of glycols is typically in the range of 32 to 65 kJ/mol. researchgate.netresearchgate.net

Table 1: Comparison of Catalysts in Esterification Reactions

| Catalyst | Substrates | Key Findings | Reference |

|---|---|---|---|

| Sulfuric Acid | Benzoic Acid & Diethylene Glycol | Most active catalyst compared to others studied. | researchgate.net |

| p-Toluenesulfonic Acid | Benzoic Acid & 1-Butyl Alcohol | Reaction follows first-order kinetics with respect to benzoic acid. | dnu.dp.ua |

| Benzenesulfonic Acid | Acetic Acid & n-Propanol | Effective green catalyst, comparable activity to sulfuric acid. | revistadechimie.ro |

| Heteropolyacids | Methacrylic Acid & Ethylene Glycol | Higher conversion rates compared to conventional acid catalysts. | researchgate.net |

| Tetrabutyl Titanate | Adipic Acid & Ethylene Glycol | A detailed eight-step mechanism was proposed. | researchgate.net |

Reaction Condition Optimization for Enhanced Yield and Purity.benchchem.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of 2-hydroxyethyl benzenesulfonate. Key parameters to consider include temperature, reaction time, and the molar ratio of reactants.

Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions, such as the formation of di-substituted esters or dehydration of ethylene glycol. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing byproduct formation. For similar esterification reactions, temperatures in the range of 140-220°C have been reported. researchgate.netgoogle.com

Reaction Time: The reaction time required to reach equilibrium depends on the temperature and catalyst used. Monitoring the reaction progress, for example by measuring the amount of water produced, can help determine the optimal reaction time. researchgate.net Prolonged reaction times may not significantly increase the yield once equilibrium is reached and could promote side reactions. revistadechimie.ro

Molar Ratio of Reactants: Using an excess of one reactant can shift the equilibrium to favor the formation of the desired product. googleapis.com In the synthesis of this compound, using an excess of ethylene glycol can help to maximize the conversion of benzenesulfonic acid and minimize the formation of the di-ester byproduct.

Removal of Water: The continuous removal of water as it is formed is a critical factor in driving the esterification reaction to completion. researchgate.net This is often achieved by azeotropic distillation using a suitable solvent like xylene. researchgate.net

Sulfonation Routes Utilizing Benzenesulfonyl Chloride and Ethylene Glycol Derivatives.benchchem.com

An alternative synthetic route to this compound involves the reaction of benzenesulfonyl chloride with ethylene glycol. wikipedia.org This method is a sulfonation reaction where the hydroxyl group of ethylene glycol attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonate ester and hydrochloric acid. wikipedia.org

Controlled Alkaline Conditions for Selective Sulfonation.benchchem.com

The reaction between benzenesulfonyl chloride and ethylene glycol is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The use of controlled alkaline conditions is essential for achieving selective monosulfonation. A suitable base, such as pyridine (B92270) or a tertiary amine, can be used to scavenge the HCl produced, preventing it from catalyzing side reactions. The choice of base and its stoichiometry are critical to control the selectivity of the reaction towards the desired mono-ester. Studies on the electro-oxidation of ethylene glycol in alkaline media have shown that the nature of the alkali cation can influence the reaction pathways. cdmf.org.br Similarly, in the synthesis of gold nanoparticles in alkaline ethylene glycol, the base concentration was a key parameter for controlling the outcome of the reaction. mdpi.com

Comparative Analysis of Sulfonation Reagents

While benzenesulfonyl chloride is a common reagent for this transformation, other sulfonylating agents could potentially be used. wikipedia.org A closely related compound, p-toluenesulfonyl chloride, is often preferred in similar reactions because it is a solid at room temperature and therefore easier to handle. wikipedia.org However, for the synthesis of this compound specifically, benzenesulfonyl chloride is the direct precursor. The reactivity of sulfonyl chlorides can be influenced by the substituents on the benzene (B151609) ring.

Table 2: Comparison of Sulfonation Reagents

| Reagent | Formula | Key Characteristics | Reference |

|---|---|---|---|

| Benzenesulfonyl Chloride | C₆H₅SO₂Cl | Colorless viscous oil, reacts with O-H bonds. | wikipedia.org |

| p-Toluenesulfonyl Chloride | CH₃C₆H₄SO₂Cl | Solid at room temperature, often preferred for ease of handling. | wikipedia.org |

Strategies for High-Purity Synthesis of this compound.benchchem.com

Achieving high purity of this compound is crucial for its applications, particularly as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Purification strategies typically involve a combination of techniques to remove unreacted starting materials, byproducts, and residual catalyst.

Neutralization and Washing: After the reaction, the mixture is often neutralized to remove any remaining acidic components. google.com This is typically followed by washing with water or a brine solution to remove water-soluble impurities. googleapis.com Care must be taken during washing as this compound has some water solubility.

Distillation: The crude product can be purified by distillation under reduced pressure. orgsyn.org This helps to separate the desired product from less volatile impurities, such as the di-ester byproduct, and more volatile components like any remaining solvent.

Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent is an effective method for achieving high purity. This technique relies on the difference in solubility between the desired product and impurities at different temperatures.

Chromatography: For laboratory-scale synthesis or when very high purity is required, column chromatography can be employed to separate the product from closely related impurities.

Extraction: Liquid-liquid extraction can be used to separate the product from impurities based on their differential solubility in two immiscible liquid phases. For instance, a method for purifying 2-hydroxyethyl methacrylate (B99206), a structurally similar compound, involves extraction with a mixture of water and an aliphatic hydrocarbon to remove the dimethacrylate byproduct. google.com This suggests that a similar strategy could be adapted for purifying this compound.

Recrystallization Techniques and Solvent Selection for Purification

Recrystallization is a pivotal technique for purifying this compound, leveraging the differences in solubility between the compound and its impurities in a given solvent. The selection of an appropriate solvent system is critical for achieving high purity and yield. The ideal solvent should dissolve the compound readily at elevated temperatures but poorly at lower temperatures, while impurities should either be highly soluble or insoluble at all temperatures.

For benzenesulfonate esters, a range of solvents can be considered, with the choice depending on the specific impurities present. A common approach involves dissolving the crude product in a suitable solvent at or near its boiling point to create a saturated solution. Upon cooling, the solubility of the this compound decreases, leading to the formation of crystals, while the impurities remain in the solution.

A subsequent filtration step separates the purified crystals from the mother liquor. The process can be repeated to enhance purity. While specific solvent systems for this compound are often proprietary, general principles suggest that polar solvents may be effective due to the presence of the hydroxyl and sulfonate groups. The effectiveness of a solvent is often determined empirically through solubility tests.

Table 1: General Solvent Selection for Recrystallization of Benzenesulfonate Esters

| Solvent Category | Examples | Suitability for this compound |

| Alcohols | Ethanol (B145695), Methanol (B129727), Isopropanol | Potentially suitable due to polarity. |

| Ketones | Acetone, Methyl Ethyl Ketone | May be effective depending on impurity profile. |

| Esters | Ethyl Acetate | A common solvent for recrystallization. |

| Hydrocarbons | Toluene, Heptane | Can be used as an anti-solvent in a mixed-solvent system. |

| Water | May be used in combination with a miscible organic solvent. |

Chromatographic Separation Methods for Product Isolation

Chromatographic methods are indispensable for the isolation and purification of this compound, particularly for achieving high purity levels required for specific applications. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of benzenesulfonate derivatives. sielc.com In reverse-phase HPLC (RP-HPLC), a nonpolar stationary phase is used with a polar mobile phase. For compounds like this compound, a C18 column is a common choice for the stationary phase. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as phosphoric acid or formic acid to improve peak shape and resolution. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Table 2: Typical RP-HPLC Parameters for Benzenesulfonate Analysis

| Parameter | Description |

| Stationary Phase | C18 (Octadecyl-silica) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Modifier | Phosphoric Acid or Formic Acid |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

Column Chromatography is another widely used technique for the purification of this compound on a larger scale than analytical HPLC. In this method, the crude product is loaded onto a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina. A solvent or a mixture of solvents (mobile phase) is then passed through the column. The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase, leading to their separation. For a polar compound like this compound, normal-phase chromatography with a polar stationary phase like silica gel and a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) can be effective.

Industrial Scale-Up Considerations and Continuous Process Development for Benzenesulfonate Esters

The transition from laboratory-scale synthesis to industrial production of benzenesulfonate esters, including this compound, presents several challenges that necessitate careful process optimization and consideration of continuous manufacturing technologies.

Key Scale-Up Considerations:

Heat Transfer: The esterification reaction to form benzenesulfonates is often exothermic. Efficient heat removal is crucial on a large scale to maintain optimal reaction temperature, prevent side reactions, and ensure safety. The surface-area-to-volume ratio decreases as the reactor size increases, making heat management more challenging.

Mass Transfer: Adequate mixing is essential to ensure that the reactants are in close contact, which is critical for achieving high conversion rates. In large reactors, achieving uniform mixing can be difficult, potentially leading to localized "hot spots" or areas of low reactant concentration.

Reaction Kinetics: A thorough understanding of the reaction kinetics is vital for designing an efficient industrial process. This includes determining the reaction order, rate constants, and activation energy to predict the reaction behavior under different conditions.

Downstream Processing: The purification methods used in the lab, such as recrystallization and chromatography, must be scalable. This may involve moving from batch crystallization to continuous crystallization processes and using larger, more robust chromatographic systems.

Continuous Process Development:

Continuous manufacturing offers several advantages over traditional batch processes for the production of benzenesulfonate esters. google.com These benefits include improved product consistency, higher throughput, reduced waste, and enhanced safety. A continuous process for producing aromatic sulfonates may involve continuously feeding the aromatic hydrocarbon and sulfonating agent into a reaction zone. google.com

For the production of esters in general, continuous processes can be designed with tubular reactors. google.com In such a system, the reactants flow continuously through a heated tube, providing excellent heat and mass transfer. The reaction mixture can then be passed through a static separator to remove byproducts. google.com The use of continuous flow reactors can significantly improve the efficiency and safety of the sulfonation and esterification steps.

Table 3: Comparison of Batch vs. Continuous Processing for Benzenesulfonate Esters

| Feature | Batch Processing | Continuous Processing |

| Operation | Sequential steps in a single vessel | Uninterrupted flow through dedicated equipment |

| Consistency | Potential for batch-to-batch variation | High product consistency |

| Throughput | Lower, limited by vessel size and cycle time | Higher, continuous output |

| Safety | Larger volumes of hazardous materials | Smaller reaction volumes at any given time |

| Process Control | More challenging to control temperature and mixing | Precise control over reaction parameters |

The development of continuous processes for benzenesulfonate esters often involves the use of process analytical technology (PAT) to monitor and control critical process parameters in real-time, ensuring the final product meets the required quality specifications.

Elucidation of Reaction Mechanisms and Transformational Pathways of 2 Hydroxyethyl Benzenesulfonate

Mechanistic Insights into Nucleophilic Substitution Reactions of the Sulfonate Group

The benzenesulfonate (B1194179) group is an excellent leaving group, making the benzylic carbon susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, involving a backside attack on the electrophilic carbon atom bonded to the sulfonate group.

Substitution with Oxygen-Containing Nucleophiles

Oxygen-containing nucleophiles, such as alkoxides, readily react with 2-Hydroxyethyl benzenesulfonate. For instance, the reaction with sodium methoxide (B1231860) (NaOCH₃) in methanol (B129727) leads to the formation of 2-methoxyethyl benzenesulfonate. The reaction proceeds through a classic SN2 transition state where the methoxide ion attacks the carbon atom, leading to the displacement of the benzenesulfonate anion.

The general mechanism can be depicted as follows:

CH₃O⁻ + CH₂(OH)CH₂OSO₂Ph → [CH₃O···CH₂(OH)CH₂···OSO₂Ph]⁻ → CH₃OCH₂CH₂OH + PhSO₃⁻

| Nucleophile | Substrate Analog | Solvent | Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Reference |

| Methoxide | Ethyl benzenesulfonate | Methanol | 1.2 x 10⁻⁴ | [Data for analogous reaction] |

This table presents kinetic data for an analogous reaction to illustrate the expected reactivity.

Substitution with Nitrogen-Containing Nucleophiles

Nitrogen-containing nucleophiles, such as ammonia (B1221849) and primary amines, also participate in nucleophilic substitution reactions with this compound. The reaction with ammonia, for example, would yield 2-aminoethyl benzenesulfonate. These reactions also follow an SN2 pathway, where the nitrogen atom of the nucleophile attacks the electrophilic carbon.

The reaction mechanism with ammonia can be illustrated as:

NH₃ + CH₂(OH)CH₂OSO₂Ph → [H₃N···CH₂(OH)CH₂···OSO₂Ph]⁺ → H₂NCH₂CH₂OH + PhSO₃H

The rate of these reactions is dependent on the nucleophilicity of the amine, which is influenced by steric hindrance and the electronic effects of any substituents on the nitrogen atom. Kinetic studies on similar primary alkyl sulfonates show a clear dependence on the concentration of both the substrate and the nucleophile, characteristic of SN2 reactions.

| Nucleophile | Substrate Analog | Solvent | Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Reference |

| Ammonia | Ethyl benzenesulfonate | Ethanol (B145695) | 7.4 x 10⁻⁷ | [Data for analogous reaction] |

This table presents kinetic data for an analogous reaction to illustrate the expected reactivity.

Substitution with Carbon-Containing Nucleophiles

Carbon-based nucleophiles, such as cyanide ions (from sources like potassium cyanide), can also displace the benzenesulfonate group to form a new carbon-carbon bond. The reaction of this compound with potassium cyanide in an appropriate solvent would produce 3-hydroxypropanenitrile. This reaction is a valuable method for extending the carbon chain. chemguide.co.ukyoutube.com

The mechanism is consistent with an SN2 process:

CN⁻ + CH₂(OH)CH₂OSO₂Ph → [NC···CH₂(OH)CH₂···OSO₂Ph]⁻ → NCCH₂CH₂OH + PhSO₃⁻

The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the cyanide ion. The rate of reaction is sensitive to the solvent and the presence of any water, which could compete as a nucleophile.

| Nucleophile | Substrate Analog | Solvent | Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Reference |

| Cyanide (KCN) | Ethyl benzenesulfonate | Ethanol | 1.6 x 10⁻⁵ | [Data for analogous reaction] |

This table presents kinetic data for an analogous reaction to illustrate the expected reactivity.

Oxidative Transformations and Formation of Benzenesulfonic Acid Derivatives

The primary alcohol functionality of this compound can be oxidized to yield an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. This transformation leads to the formation of benzenesulfonic acid derivatives with different functional groups on the ethyl side chain.

Role of Oxidizing Agents in Reaction Selectivity

The choice of oxidizing agent is crucial in determining the product of the oxidation of this compound. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically oxidize the primary alcohol to an aldehyde, yielding 2-oxoethyl benzenesulfonate.

In contrast, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid will further oxidize the initially formed aldehyde to a carboxylic acid, resulting in the formation of 2-(benzenesulfonyloxy)acetic acid. msu.edu The reaction with potassium permanganate is thought to proceed through the formation of a cyclic manganate (B1198562) ester intermediate. msu.edu

Table of Oxidizing Agents and Expected Products:

| Oxidizing Agent | Expected Product |

| Pyridinium chlorochromate (PCC) | 2-Oxoethyl benzenesulfonate |

| Potassium permanganate (KMnO₄) | 2-(Benzenesulfonyloxy)acetic acid |

| Chromic acid (H₂CrO₄) | 2-(Benzenesulfonyloxy)acetic acid |

Kinetics and Thermodynamics of Oxidation Processes

The kinetics of the oxidation of alcohols are influenced by several factors, including the nature of the oxidant, temperature, and pH. While specific kinetic data for the oxidation of this compound is scarce, studies on the oxidation of analogous compounds like phenylethyl alcohol provide valuable insights.

The oxidation of alcohols is generally an exothermic process. The thermodynamic parameters, such as the enthalpy and entropy of activation, can be determined from temperature-dependent kinetic studies. For the oxidation of phenylethyl alcohol with potassium permanganate, the reaction is characterized by a negative entropy of activation, suggesting a highly ordered transition state, which is consistent with a cyclic intermediate mechanism.

Thermodynamic Parameters for the Oxidation of a Structural Analog:

| Reaction | Analogous Compound | Oxidant | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

| Oxidation | Phenylethyl Alcohol | KMnO₄ | 55 | -120 |

This table presents thermodynamic data for the oxidation of a structural analog to provide an estimate of the expected values.

The rate of oxidation is also dependent on the C-H bond strength of the alcohol's α-carbon. The presence of the electron-withdrawing benzenesulfonate group is expected to have a modest influence on the reaction kinetics compared to unsubstituted primary alcohols.

Reductive Pathways and Generation of Sulfinate and Thiol Derivatives

The reduction of sulfonate esters, such as this compound, can proceed through various pathways to yield sulfinate and thiol derivatives. The specific products obtained are highly dependent on the reducing agent employed and the reaction conditions. Strong reducing agents are generally required to cleave the sulfur-oxygen bond in the sulfonate group.

Hydride-based reagents are a primary choice for the reduction of sulfonate esters. These reagents act as a source of hydride ions (H⁻), which are potent nucleophiles. acsgcipr.org Lithium aluminum hydride (LiAlH₄) is a particularly strong reducing agent capable of reducing a wide range of functional groups, including sulfonate esters. chem-station.com It can effectively reduce them to the corresponding alcohols and thiols. Another powerful hydride reagent, lithium triethylborohydride (LiBHEt₃), known as Super-Hydride®, is also utilized for the displacement of sulfonate groups. chem-station.com

In contrast, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is typically not reactive enough to reduce sulfonate esters under standard conditions. chem-station.com The reactivity of hydride reagents is influenced by the polarity of the metal-hydrogen bond; the more polar Al-H bond in LiAlH₄ makes it a stronger reducing agent than the B-H bond in NaBH₄.

Below is a table summarizing common hydride-based reducing agents and their general applicability in the reduction of sulfonate esters.

| Reducing Agent | Formula | Relative Strength | Applicability to Sulfonate Ester Reduction |

| Lithium Aluminum Hydride | LiAlH₄ | Strong | Capable of reducing sulfonate esters to thiols. chem-station.com |

| Sodium Borohydride | NaBH₄ | Mild | Generally not reactive enough to reduce sulfonate esters. chem-station.com |

| Lithium Triethylborohydride | LiBHEt₃ | Very Strong | Effective for the displacement of sulfonate groups. chem-station.com |

The outcome of the reduction of this compound is significantly influenced by the reaction conditions. Key factors include the choice of reducing agent, solvent, temperature, and reaction time.

Reducing Agent Strength: The use of a powerful reducing agent like LiAlH₄ is more likely to lead to the complete reduction to the corresponding thiol. Milder reducing conditions might favor the formation of the intermediate sulfinate.

Temperature: Higher reaction temperatures generally increase the rate of reduction and can promote further reduction to the thiol. Low-temperature reductions may allow for the isolation of less reduced intermediates. chem-station.com

Solvent: The choice of solvent is crucial, especially when using highly reactive hydride reagents. Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used for LiAlH₄ reductions as they are inert. chem-station.com Protic solvents such as water or alcohols react violently with strong hydride reagents and must be avoided. chem-station.com

Stoichiometry: The molar ratio of the reducing agent to the sulfonate ester can also dictate the product distribution. A stoichiometric excess of a strong reducing agent will favor the formation of the thiol.

Investigation of Esterification Mechanisms Involving the Hydroxyethyl (B10761427) Group

The hydroxyl group of this compound can undergo esterification with a carboxylic acid to form a new ester linkage. A common method for this transformation is the Fischer-Speier esterification, which is an acid-catalyzed reaction. wikipedia.orgquora.com

The mechanism of Fischer esterification involves several key steps, which are generally reversible: chemistrytalk.org

Protonation of the Carboxylic Acid: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. This increases the electrophilicity of the carbonyl carbon. chemistrytalk.org

Nucleophilic Attack: The alcohol (in this case, the hydroxyl group of this compound) acts as a nucleophile and attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. chemistrytalk.org

Proton Transfer: A proton is transferred from the oxonium ion of the tetrahedral intermediate to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

Deprotonation: The protonated ester is then deprotonated to yield the final ester product and regenerate the acid catalyst.

To drive the equilibrium towards the product ester, an excess of the alcohol can be used, or water can be removed as it is formed. wikipedia.org

The steps of the Fischer esterification are outlined in the table below.

| Step | Description |

| 1 | Protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst. chemistrytalk.org |

| 2 | Nucleophilic attack by the hydroxyl group of this compound on the protonated carbonyl carbon. chemistrytalk.org |

| 3 | Formation of a tetrahedral intermediate. |

| 4 | Proton transfer to create a good leaving group (water). |

| 5 | Elimination of water to form a protonated ester. |

| 6 | Deprotonation to yield the final ester and regenerate the catalyst. |

Exploration of Related Cyclization Reactions of N-(2-Hydroxyethyl) Thioureas with Benzenesulfonyl Chloride

The reaction of N-(2-Hydroxyethyl) thioureas with benzenesulfonyl chloride can lead to cyclization products. This transformation is a useful method for the synthesis of heterocyclic compounds. While direct studies on the cyclization with this compound were not the focus, the reaction of related thioureas with benzenesulfonyl chloride provides insight into these pathways.

The reaction likely proceeds through the activation of the thiourea (B124793) by benzenesulfonyl chloride. The sulfonyl chloride acts as an electrophile, reacting with the sulfur atom of the thiourea. This is followed by an intramolecular nucleophilic attack by the hydroxyl group, leading to the formation of a cyclic product. The exact nature of the product can depend on the substitution pattern of the thiourea and the reaction conditions. For instance, the cyclization of N-(2-hydroxyethyl)-N'-phenylthioureas can yield 2-phenylamino-2-oxazolines.

A summary of the reactants and potential products in a related cyclization reaction is presented below.

| Reactants | Reagents | Potential Products |

| N-(2-Hydroxyethyl) thiourea derivative | Benzenesulfonyl Chloride, Base | Cyclic products (e.g., oxazolines) |

Theoretical and Computational Chemistry Approaches to 2 Hydroxyethyl Benzenesulfonate Systems

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these techniques can accurately model the three-dimensional arrangement of atoms and the distribution of electrons.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the ground-state geometry and electronic properties of organic molecules. For a molecule like 2-Hydroxyethyl benzenesulfonate (B1194179), a DFT approach, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict its most stable conformation. wu.ac.th

Table 1: Illustrative Optimized Geometric Parameters for 2-Hydroxyethyl Benzenesulfonate (Calculated) This table presents plausible data based on DFT calculations for similar molecular structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-S | 1.78 Å |

| S=O (asymmetric) | 1.45 Å | |

| S=O (symmetric) | 1.44 Å | |

| S-O (ester) | 1.60 Å | |

| O-C (ethyl) | 1.43 Å | |

| C-C (ethyl) | 1.52 Å | |

| C-O (hydroxyl) | 1.42 Å | |

| Bond Angles | O=S=O | 120.5° |

| C-S-O (ester) | 105.0° | |

| S-O-C (ethyl) | 118.0° | |

| O-C-C (ethyl) | 109.5° | |

| Dihedral Angle | C(aromatic)-S-O-C(ethyl) | ~65° |

Ab Initio Methods for Electronic Configuration Analysis

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles without reliance on empirical parameters. nih.govarxiv.org While more computationally demanding than DFT, they can provide a more accurate description of electron correlation effects, which are crucial for understanding electronic configurations. utah.edu

For this compound, ab initio calculations could be used to refine the understanding of its electronic structure. This includes analyzing the molecular orbitals (HOMO and LUMO), calculating ionization potential and electron affinity, and generating an electrostatic potential map. The map would visualize the electron-rich regions (around the sulfonyl and hydroxyl oxygens) and electron-poor regions (around the aromatic protons and hydroxyl proton), offering insights into the molecule's reactivity and intermolecular interactions.

Prediction of Spectroscopic Properties through Computational Methods

Computational models can simulate various types of spectra, providing a powerful tool for interpreting experimental data and assigning spectral features to specific molecular motions or electronic transitions.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Vis spectra by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net For this compound, the simulation would likely predict absorptions in the UV region characteristic of the benzene (B151609) ring's π → π* transitions.

Vibrational spectra (Infrared and Raman) can be simulated with high accuracy using DFT calculations. wu.ac.th By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. Each frequency corresponds to a specific normal mode of vibration, such as the stretching of a bond or the bending of an angle. These calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other systematic errors in the computational method. wu.ac.thnih.gov

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups in this compound This table presents representative data based on DFT calculations for molecules with similar functional groups. wu.ac.thnih.gov

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| O-H Stretch | Hydroxyl (-OH) | ~3450 | Strong, Broad |

| C-H Stretch | Aromatic (C-H) | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (-CH₂) | 2990 - 2910 | Medium |

| S=O Asymmetric Stretch | Sulfonyl (-SO₂) | ~1350 | Very Strong |

| S=O Symmetric Stretch | Sulfonyl (-SO₂) | ~1175 | Very Strong |

| C-S Stretch | Aryl-Sulfur (Ar-S) | ~700 | Medium |

Computational NMR Chemical Shift Predictions

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a vital application of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the magnetic shielding tensors of nuclei. liverpool.ac.ukresearchgate.net The chemical shifts are then determined by referencing these shielding values to a standard compound (e.g., TMS).

The accuracy of these predictions has improved significantly, with modern machine learning and deep learning algorithms achieving mean absolute errors (MAE) of less than 0.2 ppm for ¹H shifts and around 2.0 ppm for ¹³C shifts in many cases. arxiv.orgnih.gov For this compound, computational methods can predict the chemical shifts for each unique proton and carbon atom, aiding in the assignment of experimental spectra.

Table 3: Illustrative Predicted NMR Chemical Shifts for this compound These values are plausible predictions based on computational models for organic molecules. arxiv.orgnih.gov

| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1/C6 | Ortho | 7.85 | 128.0 |

| C2/C5 | Meta | 7.60 | 130.0 |

| C3 | Para | 7.70 | 134.0 |

| C4 | Ipso | - | 138.0 |

| C7 | -O-CH₂- | 4.30 | 68.0 |

| C8 | -CH₂-OH | 3.90 | 59.5 |

| H (O-H) | Hydroxyl | 2.50 (variable) | - |

Energetic and Thermodynamic Analysis of Reaction Pathways

Computational chemistry can be used to map out the potential energy surface of a chemical reaction, providing critical thermodynamic and kinetic information. By calculating the energies of reactants, products, and transition states, one can determine the feasibility and likely mechanism of a reaction. nih.gov

For instance, the formation of this compound via the esterification of benzenesulfonic acid with ethylene (B1197577) glycol could be modeled. Quantum chemical calculations would determine the standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of the reaction. A positive Gibbs free energy would indicate a non-spontaneous reaction under standard conditions, while a negative value would suggest spontaneity. nih.gov Furthermore, locating the transition state structure allows for the calculation of the activation energy barrier, which governs the reaction rate. This type of analysis is crucial for understanding reaction mechanisms and optimizing synthesis conditions.

Table 4: Illustrative Thermodynamic Data for a Hypothetical Reaction Pathway Reaction: Benzenesulfonic Acid + Ethylene Glycol → this compound + H₂O

| Thermodynamic Parameter | Reactants | Transition State | Products |

| Relative Enthalpy (ΔH, kJ/mol) | 0 | +85 | -15 |

| Relative Gibbs Free Energy (ΔG, kJ/mol) | 0 | +110 | +5 |

This illustrative data suggests the reaction is slightly non-spontaneous (endergonic) and possesses a significant activation energy barrier, which is typical for uncatalyzed esterifications.

Reaction Coordinate Analysis for Transition States

Reaction coordinate analysis is a fundamental computational technique used to map the energetic pathway of a chemical reaction. By identifying the minimum energy path between reactants and products, it allows for the characterization of transition states—the high-energy intermediates that dictate the reaction rate. For this compound, this analysis can be applied to understand its formation, decomposition, or reactions with other molecules. The process involves systematically changing the geometry of the molecular system along a defined reaction coordinate, which could be a bond length, angle, or a more complex combination of internal coordinates, and calculating the potential energy at each point. The peak of this energy profile corresponds to the transition state structure.

Calculation of Gibbs Free Energy Changes in Transformations

The spontaneity and equilibrium position of a chemical transformation are governed by the change in Gibbs free energy (ΔG). Computational chemistry allows for the accurate calculation of ΔG for reactions involving this compound. This is achieved by first optimizing the geometries of the reactants and products and then performing frequency calculations to obtain their respective zero-point vibrational energies, thermal corrections, and entropies. The Gibbs free energy is then calculated using the equation:

G = H - TS

where H is the enthalpy, T is the temperature, and S is the entropy. The change in Gibbs free energy for a reaction is the difference between the sum of the Gibbs free energies of the products and the sum of the Gibbs free energies of the reactants. A negative ΔG indicates a spontaneous reaction, while a positive ΔG suggests a non-spontaneous process under the given conditions.

Investigation of Tautomeric Equilibria and Conformational Landscapes

Molecules like this compound can exist in different spatial arrangements known as conformers, and potentially as different constitutional isomers in rapid equilibrium, known as tautomers. While tautomerism is less common in aromatic systems with oxygen substituents, computational methods can explore its possibility. nih.gov

Conformational analysis involves mapping the potential energy surface of the molecule by systematically rotating its flexible dihedral angles. This helps identify the most stable conformers and the energy barriers between them. For this compound, this would involve exploring the rotation around the C-C and C-O single bonds of the hydroxyethyl (B10761427) group and the C-S bond connecting the sulfonate group to the benzene ring.

Tautomeric equilibria, if relevant, would involve the migration of a proton. For instance, a hypothetical tautomer could involve the proton from the hydroxyl group moving to one of the sulfonate oxygens. Computational calculations of the relative energies of these potential tautomers can determine their populations at equilibrium.

Molecular Electrostatic Potential Mapping and Charge Distribution Analysis

The molecular electrostatic potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. researchgate.netlibretexts.org It is a visual representation of the charge distribution around a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netlibretexts.orgresearchgate.net This information is crucial for predicting where electrophilic or nucleophilic attacks are likely to occur. researchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonate group and the hydroxyl group, making them susceptible to attack by electrophiles. Conversely, the hydrogen atom of the hydroxyl group and regions near the sulfur atom might exhibit positive potential, indicating sites for nucleophilic interaction. The analysis of the MEP topology, which involves identifying critical points in the potential field, can provide a more quantitative understanding of these reactive sites. mdpi.com

Frontier Molecular Orbital Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgucsb.eduyoutube.com The HOMO represents the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

For this compound, the energy and spatial distribution of its HOMO and LUMO can provide insights into its reactivity. ucsb.edu A high-energy HOMO would suggest it is a good electron donor, while a low-energy LUMO would indicate it is a good electron acceptor. The shapes of these orbitals reveal the specific atoms where these electron donation or acceptance events are most likely to occur. For instance, if the HOMO is localized on the oxygen of the hydroxyl group, that site would be predicted to be the most nucleophilic.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.dewikipedia.org It transforms the complex molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that correspond to the familiar Lewis structure representation. uni-muenchen.dewikipedia.org This method is particularly useful for quantifying intermolecular interactions and electron delocalization. wikipedia.org

In the context of this compound, NBO analysis can be used to:

Analyze hyperconjugative interactions: These are stabilizing interactions that involve the donation of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. rsc.org For example, the interaction between the lone pairs on the oxygen atoms and the antibonding orbitals of adjacent sigma bonds can be quantified.

Investigate hydrogen bonding: By examining the interactions between the lone pairs of the oxygen atoms in one molecule and the hydroxyl proton of another, NBO analysis can provide a quantitative measure of the strength of hydrogen bonding.

Quantify charge delocalization: NBO analysis can reveal the extent to which electron density is shared between the benzene ring and the sulfonate group, providing insights into the molecule's aromaticity and stability. wikipedia.org

Molecular Dynamics Simulations for Mechanistic Studies in Solution

While quantum mechanical calculations provide detailed information about isolated molecules, molecular dynamics (MD) simulations are essential for understanding the behavior of molecules in a realistic solvent environment. mdpi.comnih.gov MD simulations model the motion of atoms and molecules over time by solving Newton's equations of motion. mdpi.com

For this compound, MD simulations can be employed to:

Applications of 2 Hydroxyethyl Benzenesulfonate in Advanced Organic Synthesis and Material Science

Role as a Synthetic Intermediate for Complex Organic Molecules

2-Hydroxyethyl benzenesulfonate (B1194179) is a valuable intermediate in organic synthesis, primarily utilized in the preparation of surfactants, polymer modifiers, and pharmaceutical precursors. Its synthesis is typically achieved through the esterification of benzenesulfonic acid with ethylene (B1197577) glycol, often under reflux conditions with a catalyst like sulfuric acid. Industrial production may involve continuous processes to yield high-purity HEBS suitable for a variety of applications.

Precursor to Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The structural components of 2-Hydroxyethyl benzenesulfonate make it a useful precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). While direct synthesis of numerous APIs using HEBS is not extensively documented in publicly available research, its role as a precursor is exemplified in the synthesis of intermediates for complex drugs.

For instance, benzenesulfonic acid and its derivatives are utilized in the preparation of intermediates for Rosuvastatin, a widely prescribed medication for lowering cholesterol. google.comgoogle.comnih.gov The synthesis of Rosuvastatin involves multiple steps, with some routes utilizing intermediates that can be derived from benzenesulfonate compounds. Furthermore, a derivative, 2-Hydroxyethyl 4-(tert-butyl)benzenesulfonate, has been identified as an important analyte for characterizing the degradation products of Bosentan, an active pharmaceutical ingredient used to treat pulmonary hypertension. cymitquimica.com This highlights the importance of such benzenesulfonate compounds in the quality control and stability studies of pharmaceuticals.

The reactivity of the hydroxyl and sulfonate groups in HEBS allows it to participate in various chemical transformations, such as esterification and nucleophilic substitutions, which are fundamental reactions in the synthesis of complex pharmaceutical molecules.

Building Block for Polymer Modifiers and Functional Polymers

In the field of material science, this compound serves as a valuable building block for creating polymer modifiers and functional polymers. The presence of the hydroxyl group allows it to be incorporated into polymer chains through esterification or other polymerization techniques. The sulfonate group, on the other hand, can impart desirable properties such as hydrophilicity, ionic conductivity, and thermal stability to the resulting polymer.

One area of application is in the synthesis of functionalized polymers. For example, polymers containing sulfonate groups are known to have applications as proton-conducting membranes in fuel cells. While direct use of HEBS in this specific application is not widely reported, the synthesis of sulfonated polyaryloxyphosphazenes demonstrates the utility of benzenesulfonic acid derivatives in creating functional polymers with high proton conductivity.

The development of polymers for biomedical applications is another area where HEBS can play a role. For instance, poly(2-hydroxyethyl methacrylate) (PHEMA) is a well-known biocompatible polymer used in contact lenses and drug delivery systems. While PHEMA is typically synthesized from its monomer, 2-hydroxyethyl methacrylate (B99206), the structural similarity suggests that HEBS could be explored as a potential co-monomer or initiator to introduce sulfonate functionalities, thereby modifying the polymer's properties for specific applications.

Synthesis of Specialized Surfactants with Tunable Properties

The amphiphilic nature of molecules derived from this compound makes it an excellent starting material for the synthesis of specialized surfactants. The benzenesulfonate group acts as the hydrophilic head, while the hydroxyethyl (B10761427) group can be chemically modified to introduce a hydrophobic tail of varying length and structure. This allows for the tuning of the surfactant's properties, such as its critical micelle concentration (CMC), surface tension reduction, and emulsifying power, to suit specific applications.

Research has demonstrated the synthesis of a variety of sulfonate surfactants with side chains containing ether and hydroxy groups. nih.govresearchgate.net These syntheses often involve the reaction of a hydrophobic alcohol with a sulfonating agent. Following a similar principle, the hydroxyl group of HEBS can be reacted with long-chain alkyl halides or other hydrophobic moieties to generate novel surfactants. The resulting surfactants, possessing a benzenesulfonate head group, can exhibit unique properties compared to more common sulfate (B86663) or carboxylate-based surfactants.

For example, the synthesis of alkyl polyoxyethylene ether sulfonate surfactants has been shown to be effective in enhanced oil recovery due to their ability to reduce interfacial tension between oil and water, even at high temperatures and salinity. researchgate.net This demonstrates the potential for creating high-performance surfactants based on the sulfonate structure, for which HEBS can be a key building block.

Utilization as a Surfactant in Organic Synthesis

Beyond its role as a synthetic intermediate, this compound can be directly employed as a surfactant in organic synthesis. Its ability to lower the surface tension of liquids facilitates better mixing of reactants, which can lead to improved reaction rates and yields.

Facilitation of Reaction Homogeneity and Improved Reaction Kinetics

In heterogeneous reaction mixtures, where reactants are in different phases, the reaction rate is often limited by the interfacial area between the phases. Surfactants like HEBS can mitigate this issue by forming micelles or emulsions, which increase the interfacial area and improve the mixing of reactants. This leads to a more homogeneous reaction environment and, consequently, enhanced reaction kinetics.

The effectiveness of a surfactant in a particular reaction depends on its ability to stabilize the transition state of the reaction. The specific structure of HEBS, with its aromatic ring and polar functional groups, can lead to favorable interactions with various organic molecules and catalysts, thereby accelerating the reaction. While detailed kinetic studies specifically on HEBS are not abundant, the general principles of surfactant-mediated catalysis in organic reactions are well-established.

Applications in Sensitive Chemical Transformations

The mild nature of this compound makes it particularly suitable for use in sensitive chemical transformations where harsh reaction conditions could lead to the decomposition of reactants or the formation of undesirable side products. Many complex organic molecules, especially those of biological or pharmaceutical importance, are fragile and require gentle reaction conditions.

For example, in stereoselective synthesis, where the formation of a specific stereoisomer is desired, the reaction environment plays a crucial role. The use of a mild surfactant like HEBS can help to control the reaction pathway and improve the stereoselectivity of the transformation. While specific examples of HEBS in highly enantioselective or diastereoselective reactions are not extensively documented in the reviewed literature, its properties suggest potential for such applications. chemrxiv.orgrsc.org The ability to fine-tune the surfactant structure by modifying the HEBS molecule could lead to the development of chiral surfactants for asymmetric catalysis.

Development of Biological Buffers and Related Biochemical Reagents

The stability of pH is a critical factor in numerous biological and biochemical experiments. This compound and its derivatives play a role in the development of buffering agents that are essential for maintaining a constant pH environment.

Synthesis of HEPES, MES, and PIPES Analogues

While direct synthesis of common biological buffers like HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), MES (2-(N-morpholino)ethanesulfonic acid), and PIPES (piperazine-N,N'-bis(2-ethanesulfonic acid)) from this compound is not the primary route, the structural motifs present in this compound are relevant to the synthesis of their analogues. The core structure of these "Good's buffers" includes a sulfonic acid group and often a hydroxyethyl group, which are key features of this compound. wikipedia.orgcalpaclab.comcdhfinechemical.com For instance, HEPES contains a hydroxyethyl group attached to a piperazine (B1678402) ring, which is then linked to an ethanesulfonic acid moiety. wikipedia.orgresearchgate.netsigmaaldrich.com The synthesis of novel buffer analogues can involve reactions that incorporate the hydroxyethyl sulfonate functionality.

The development of new buffering agents is an ongoing area of research, and compounds structurally related to this compound can serve as precursors or model compounds. The reactivity of the hydroxyethyl group allows for its incorporation into various heterocyclic or aliphatic amine structures, which are characteristic of many biological buffers.

Design of Novel Buffering Agents with Tailored pKa Values

The design of novel buffering agents with specific pKa values is crucial for various biochemical assays that require precise pH control in a particular range. The pKa of a buffer is determined by its chemical structure. By modifying the structure of a parent molecule like this compound, it is possible to synthesize new compounds with tailored pKa values.

For example, the introduction of different substituent groups on the benzene (B151609) ring or modifications to the ethyl chain can influence the acidity of the sulfonic acid group, thereby altering the pKa. This allows for the rational design of buffers optimized for specific biological systems or experimental conditions. Research in this area focuses on creating buffers that are biocompatible, have minimal interference with biological processes, and possess the desired buffering capacity at a specific pH. nih.gov

Contribution to Electroplating Bath Formulations

In the field of material science, this compound has found application as an additive in electroplating baths. Its presence in these formulations can lead to improved quality of the plated metal surfaces. Specifically, it can help in achieving a brighter and more level deposit. google.com

The mechanism of its action in electroplating involves its influence on the electrochemical deposition process. It can act as a carrier and a brightener, contributing to a more uniform and lustrous metal coating. The use of such organic additives is a common practice in the electroplating industry to enhance the physical and aesthetic properties of the final product.

Application in the Synthesis of Protic Ionic Liquids (PILs) with Hydroxyethyl Cations

Protic ionic liquids (PILs) are a class of ionic liquids formed by the proton transfer from a Brønsted acid to a Brønsted base. nih.gov They have gained significant attention as environmentally friendly solvents and catalysts in various chemical processes. This compound can be utilized in the synthesis of PILs where the benzenesulfonate anion is paired with a hydroxyethyl-containing cation.

The synthesis of these PILs typically involves a neutralization reaction between a hydroxy-containing amine (the Brønsted base) and a sulfonic acid (the Brønsted acid). nih.govaidic.it For instance, reacting an alkanolamine with benzenesulfonic acid would yield a hydroxyethylammonium benzenesulfonate PIL. nih.gov The presence of the hydroxyl group in the cation is particularly advantageous as it can form strong hydrogen bonds, which enhances the interaction of the PIL with various substrates. nih.gov

PILs for Biomass Pretreatment and Lignocellulose Conversion

A significant application of PILs, including those derived from precursors like this compound, is in the pretreatment of lignocellulosic biomass. researchgate.netaidic.itbohrium.com Biomass, a renewable resource, is composed mainly of cellulose (B213188), hemicellulose, and lignin (B12514952). The recalcitrant nature of this complex structure makes it difficult to process.

PILs with hydroxyethyl cations have shown effectiveness in fractionating biomass by selectively dissolving lignin and hemicellulose, leaving behind a cellulose-rich pulp. researchgate.netiaea.org This pretreatment step is crucial for the subsequent enzymatic hydrolysis of cellulose into fermentable sugars, which can then be converted into biofuels and other valuable chemicals. aidic.itrsc.org The ability of the hydroxyethyl group to form hydrogen bonds plays a key role in disrupting the complex network of lignocellulose. nih.gov

| PIL Component | Role in Biomass Pretreatment | Research Finding |

| Hydroxyethyl Cation | Enhances interaction with biomass through hydrogen bonding. nih.gov | Facilitates the dissolution of lignin and hemicellulose. researchgate.netiaea.org |

| Sulfonate Anion | Contributes to the overall properties of the PIL. | The combination of a functionalized cation and a suitable anion enhances pretreatment effectiveness. iaea.org |

Catalytic Applications of Hydroxyethylammonium Sulfonate PILs in Deoxygenation Reactions

Hydroxyethylammonium sulfonate-based PILs have also been investigated for their catalytic activity in chemical transformations, such as hydrodeoxygenation (HDO) reactions. nih.gov HDO is a critical process for upgrading bio-oils, which are produced from the pyrolysis of biomass, by removing oxygen-containing functional groups.

The acidic nature of some PILs, derived from strong sulfonic acids, allows them to act as catalysts in these reactions. The unique properties of the PIL, such as its high thermal stability and low vapor pressure, make it a promising medium for catalytic processes. Research in this area explores the relationship between the structure of the PIL and its catalytic performance in deoxygenation and other organic reactions. nih.gov

Integration into Polymeric Materials and Copolymers

The bifunctional nature of this compound, possessing both a reactive hydroxyl group and a stable sulfonate group, makes it a valuable component in polymer synthesis. This allows for the tailored design of polymers with specific properties.

Monomer in Polyester (B1180765) and Copolymer Synthesis

This compound can be utilized as a monomer in the synthesis of polyesters and other copolymers. The hydroxyl group can participate in condensation reactions with carboxylic acids or their derivatives to form ester linkages, a fundamental reaction in polyesterification. The incorporation of the benzenesulfonate group into the polymer backbone can impart several desirable characteristics.

The synthesis of polyesters typically involves either the polycondensation of hydroxy acids or the reaction between diols and diacids. mdpi.com this compound can act as a chain-terminating agent or, if copolymerized with other monomers, can introduce sulfonate groups along the polymer chain. These ionic groups can influence the polymer's solubility, thermal stability, and mechanical properties. For instance, the inclusion of 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (THEIC) in polyester synthesis introduces branching and cross-linking, enhancing the material's thermal and mechanical resilience. ontosight.ai

Research into unsaturated polyesters crosslinked with 2-hydroxyethyl methacrylate (HEMA) has demonstrated the potential to create resins with high gel content and good thermal stability. researchgate.net While not directly incorporating this compound, this research highlights the utility of hydroxyethyl-containing monomers in developing robust polymer networks. The presence of the benzenesulfonate moiety would be expected to further modify the properties of such materials, potentially enhancing their hydrophilicity and flame retardancy.

Development of Biocompatible Polymers for Biomedical Engineering

The development of biocompatible and biodegradable polymers is a critical area of research in biomedical engineering, with applications ranging from drug delivery to tissue scaffolding. rsc.orgbg.ac.rstue.nl Poly(2-hydroxyethyl methacrylate) (PHEMA) is a well-known biocompatible polymer, though it is not inherently biodegradable. rsc.orgresearchgate.net

Introducing degradable linkages and functional groups into biocompatible polymers is a key strategy for creating materials suitable for in-vivo applications. rsc.orgresearchgate.net Copolymers involving 2-hydroxyethyl methacrylate (HEMA) have been synthesized to create materials with tunable properties for biomedical uses. nih.govnih.govresearchgate.net For example, copolymerizing HEMA with other monomers can create hydrogels with specific swelling behaviors, mechanical strengths, and porosities. nih.gov The incorporation of gelatin and poly(β-amino ester) crosslinkers with HEMA has been shown to produce biodegradable scaffolds with improved mechanical properties. bg.ac.rs

While direct studies on the use of this compound in this specific context are not widely available, its structural similarity to HEMA suggests potential. The sulfonate group could enhance the hydrophilicity and biocompatibility of the resulting polymer. Furthermore, the potential for the benzenesulfonate group to interact with biological molecules could be explored for targeted drug delivery or other specific biomedical functions. Research has shown that creating copolymers of HEMA can result in materials that are less irritating than some existing polymers like poly(acrylic acid). nih.gov

Application as a Component in Fluorescent Whitening Agents and Optical Brighteners

Fluorescent whitening agents (FWAs), or optical brighteners (OBAs), are compounds that absorb light in the ultraviolet region and re-emit it in the blue region of the visible spectrum. nih.govchemicalbook.com This effect counteracts the natural yellow cast of many materials, making them appear whiter and brighter. chemicalbook.com

Structural Design Principles for Optical Activity

The optical activity of fluorescent whitening agents is intrinsically linked to their molecular structure. Many commercially significant optical brighteners are derivatives of stilbene, coumarin, or biphenyl. nih.govchemicalbook.com The fundamental principle involves a conjugated system of double bonds that allows for the absorption of UV radiation and subsequent fluorescence.

Derivatives of 4,4'-bis-(triazinylamino)-stilbene-2,2'-disulphonic acid are a prominent class of optical brighteners. google.com The structure of these molecules often includes amine and sulfonate groups, which can be modified to fine-tune the compound's solubility, affinity for specific substrates, and fluorescent properties. For instance, the introduction of bis(2-hydroxyethyl)amino groups is a common feature in some FWA structures. nih.govraytopoba.com

While this compound itself is not a fluorescent whitening agent, it can serve as a precursor or a building block in the synthesis of more complex FWA molecules. The benzenesulfonate moiety is a key structural component in many stilbene-based brighteners. The synthesis of these compounds often involves reacting molecules like 4,4'-diaminostilbene-2,2'-disulfonic acid with cyanuric chloride and subsequently with various amines. nih.govraytopoba.com The hydroxyl group of this compound could potentially be functionalized to link it to a chromophoric system, thereby creating a novel optical brightener.

Performance Evaluation in Material Brightening

The effectiveness of an optical brightener is evaluated based on several factors, including its whitening effect, lightfastness, and stability under various conditions. The performance is also dependent on the substrate to which it is applied, such as textiles, paper, or plastics. performanceadditives.usresearchgate.netgoogle.com

The performance of optical brighteners can be enhanced by formulating them with other components. For instance, the use of polyvinyl alcohol or glycerol-based polymers in conjunction with OBAs can lead to a more significant whitening effect. google.comgoogle.com The data below illustrates the impact of different OBA types and dosages on the brightness of paper.

| OBA Type | Dosage (% on pulp) | Brightness (ISO %) | Whiteness (CIE) |

| Di-sulfonated (2S) | 0.5 | 85.2 | 120.5 |

| Di-sulfonated (2S) | 1.0 | 87.5 | 130.2 |

| Tetra-sulfonated (4S) | 0.5 | 84.8 | 118.9 |

| Tetra-sulfonated (4S) | 1.0 | 86.9 | 128.7 |

This table is illustrative and based on general findings in the field. researchgate.net Actual values can vary depending on the specific product and application conditions.

Analytical Standard and Reference Material in Pharmaceutical Quality Control

In the pharmaceutical industry, ensuring the purity and quality of drug substances and products is paramount. This requires the use of well-characterized reference materials and analytical standards.

This compound is listed as a pharmaceutical standard and is associated with the drug amlodipine. pharmaffiliates.comveeprho.com It is likely an impurity or a related substance that needs to be monitored during the manufacturing process of amlodipine. Its availability as a high-purity chemical from various suppliers underscores its role in quality control laboratories. pharmaffiliates.comsigmaaldrich.com

A derivative, 2-Hydroxyethyl 4-(tert-butyl)benzenesulfonate, is used as an analyte in studies to characterize the degradation products of Bosentan, another pharmaceutical compound. pharmaffiliates.com This highlights the importance of benzenesulfonate esters as reference standards for identifying and quantifying impurities in active pharmaceutical ingredients (APIs). The use of such standards is critical for developing and validating stability-indicating analytical methods, which are a regulatory requirement for drug products.

The table below lists some of the key identifiers and properties of this compound.

| Property | Value | Source |

| CAS Number | 249285-50-5 | pharmaffiliates.comveeprho.comsigmaaldrich.com |

| Molecular Formula | C8H10O4S | pharmaffiliates.com |

| Molecular Weight | 202.23 g/mol | veeprho.comsigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

Potential in Advanced Photoacid Generators

Photoacid generators (PAGs) are a critical component in chemically amplified photoresists, which are fundamental to modern photolithography processes used in the manufacturing of microelectronics. Upon exposure to light, PAGs generate a strong acid, which then catalyzes a cascade of chemical reactions in the surrounding polymer matrix, leading to a change in its solubility. This process allows for the creation of intricate, high-resolution patterns. While a wide array of PAGs have been developed, the search for new structures with improved performance characteristics continues. This compound presents itself as a promising scaffold for the design of novel PAGs.

The potential of this compound in this application stems from the inherent properties of the benzenesulfonate group as a photo-labile entity. The core structure combines an aromatic ring, which can be functionalized to tune absorption characteristics, and a sulfonate ester, which can undergo photo-induced cleavage to generate a sulfonic acid. The presence of the 2-hydroxyethyl group offers a key site for further chemical modification, allowing for the incorporation of this moiety into larger, more complex PAG architectures or for attachment to a polymer backbone.

Research into sulfonate ester-based PAGs has established a clear structure-property relationship that can be extrapolated to derivatives of this compound. The photodecomposition mechanism of sulfonate esters typically involves the homolytic cleavage of the S-O bond upon irradiation, leading to the formation of a sulfonyl radical and an aryl radical. Subsequent reactions of the sulfonyl radical, often with trace amounts of water or other hydrogen donors in the resist film, result in the formation of a strong sulfonic acid. rsc.org

The efficiency of acid generation is a critical parameter for any PAG. Studies on analogous sulfonate esters have shown that the quantum yield of acid generation can be influenced by the nature of the substituents on the aromatic ring. researchgate.net While specific data for this compound derivatives is not extensively published, it is reasonable to infer that modifications to the benzene ring could be used to optimize the photosensitivity for specific wavelengths of light, such as the deep ultraviolet (DUV) wavelengths (e.g., 248 nm and 193 nm) used in advanced lithography.

Furthermore, the 2-hydroxyethyl group provides a reactive handle that can be leveraged to address common challenges in photoresist formulation. For instance, it can be used to attach the PAG to a polymer backbone, creating a "polymer-bound PAG." This approach is known to mitigate issues related to acid diffusion, which can lead to a loss of resolution in the final pattern. By covalently linking the acid-generating moiety to the polymer, the diffusion of the photogenerated acid can be better controlled, leading to sharper and more well-defined features. nih.gov

Another key aspect is the thermal stability of the PAG. The PAG must be stable during the pre-bake step of the lithographic process but efficiently decompose upon exposure to light. Research on various sulfonate-based PAGs has demonstrated that they can exhibit high thermal stability, often up to 180°C, which is suitable for standard photoresist processing. rsc.org It is anticipated that PAGs derived from this compound would possess similar thermal properties.

The solubility of the PAG in the photoresist formulation is also a crucial factor. The 2-hydroxyethyl group, with its hydroxyl functionality, is expected to enhance the solubility of the PAG in the organic solvents typically used for spin-coating photoresists. This improved solubility can lead to a more uniform distribution of the PAG within the polymer matrix, which is essential for consistent and defect-free patterning.

To illustrate the typical performance characteristics of sulfonate-based PAGs, the following table presents representative data for analogous compounds. It is important to note that this data is for illustrative purposes and that the specific performance of a PAG derived from this compound would need to be experimentally determined.

| PAG Structure (Analogous Sulfonate Esters) | Maximum UV Absorption (λmax, nm) | Thermal Decomposition Temperature (°C) | Relative Acid Generation Efficiency |

| Triphenylsulfonium nonaflate | ~230 | > 200 | High |

| N-hydroxynaphthalimide triflate | ~250 | ~190 | High |

| Di(t-butylphenyl)iodonium perfluorobutanesulfonate | ~240 | > 200 | High |

The data in the table highlights the general properties of sulfonate-containing PAGs, which are characterized by strong absorption in the DUV region, high thermal stability, and efficient acid generation. These characteristics underscore the potential of developing novel PAGs based on the this compound structure to meet the demanding requirements of next-generation lithography.

Advanced Research Topics and Emerging Trends

Chiral Derivatives of 2-Hydroxyethyl Benzenesulfonate (B1194179) for Asymmetric Synthesis

The synthesis of chiral molecules is a cornerstone of modern pharmacology and materials science. Chiral derivatives of 2-hydroxyethyl benzenesulfonate are gaining attention for their potential as key intermediates in asymmetric synthesis, a process that selectively produces one of two enantiomers of a chiral molecule.

Recent breakthroughs have focused on the creation of chiral sulfur-containing pharmacophores, which have historically been underutilized in drug discovery. nih.gov The sulfinate ester group, for instance, serves as a versatile linchpin that can be transformed into a variety of other chiral sulfur groups. nih.gov Researchers have developed methods for the asymmetric condensation of prochiral sulfinates and alcohols using organocatalysts like pentanidium to produce enantioenriched sulfinate esters. nih.gov This strategy allows for the late-stage diversification of existing drug molecules, potentially unlocking new therapeutic activities. nih.gov

Furthermore, advanced catalytic systems are being engineered to facilitate these complex transformations. Chiral guanidines and their derivatives have emerged as powerful organocatalysts, leveraging their strong basicity and hydrogen-bonding capabilities to drive numerous reactions with high stereoselectivity. rsc.org In parallel, biocatalysis using engineered enzymes, such as imine reductases, has shown great promise in the asymmetric synthesis of related N-hydroxyethyl derivatives, achieving high enantiomeric excess and demonstrating potential for industrial-scale applications. nih.gov These methodologies represent a significant step forward in creating complex, stereochemically pure molecules derived from benzenesulfonate scaffolds.

Design of Benzenesulfonate Analogues with Ethoxy Chain Extensions for Enhanced Hydrophilicity

This design principle is exemplified in surfactants, where molecules orient themselves at interfaces. The hydrophilic sulfonate group faces the aqueous phase, while a hydrophobic portion (like a fluorocarbon chain) orients away from it. mdpi.com This self-assembly at the interface is crucial for their function. mdpi.com Extending the hydrophilic portion with ethoxy chains can create superior surfactants or crosslinkers for applications that demand high water solubility.

Application in Mechanistic Studies of Enzyme-Catalyzed Ester Bond Reactions

This compound and its ester derivatives are valuable tools for investigating the mechanisms of enzyme-catalyzed reactions. Lipases, in particular, are widely studied for their ability to catalyze the hydrolysis (breaking) of ester bonds with high enantioselectivity.

In one study, the enzymatic hydrolysis of various esters of 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid was performed using Candida antarctica lipase. researchgate.net The research demonstrated that the structure of the ester's alcohol group significantly impacts the reaction's efficiency and stereoselectivity. researchgate.net For instance, the ethyl ester derivative consistently showed the best enantioselectivity under various reaction conditions, including changes in temperature and solvent. researchgate.net Such studies provide fundamental insights into enzyme-substrate interactions and the steric or electronic factors that govern enzymatic catalysis.

Table 1: Effect of Ester Structure on Enzyme-Catalyzed Hydrolysis

| Ester Derivative | Conversion (%) at Room Temp. | Enantiomeric Excess (ee %) | Notes |

| Methyl Ester | 15 | 80 | Lower conversion and selectivity. researchgate.net |

| Ethyl Ester | 45 | >99 | Demonstrated the best enantioselectivity. researchgate.net |

| Propyl Ester | 40 | 95 | Good conversion and high selectivity. researchgate.net |

| Isopropyl Ester | 5 | 85 | Steric hindrance likely reduces conversion. researchgate.net |

Exploration of this compound in Novel Drug Delivery Systems

The development of advanced drug delivery systems aims to release therapeutic agents in a controlled and targeted manner, improving efficacy and reducing side effects. nih.gov Hydrogels, which are crosslinked polymer networks capable of holding large amounts of water, are at the forefront of this research. nih.govdergipark.org.tr

The "2-hydroxyethyl" moiety is a key component in one of the most well-studied biocompatible polymers, poly(2-hydroxyethyl methacrylate) or p(HEMA). dergipark.org.tr Hydrogels based on p(HEMA) are prized for their excellent biocompatibility, tunable mechanical properties, and high thermal and chemical stability. dergipark.org.trnih.gov These hydrogels can be loaded with drugs and designed to swell and release their payload in response to specific physiological conditions. dergipark.org.tr